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4-Ethyltoluene: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of **4-ethyltoluene**, a significant aromatic hydrocarbon. The following sections will delve into its chemical identity, physicochemical properties, and relevant experimental protocols, offering valuable insights for its application in research and development.

Core Chemical Identity

CAS Number: 622-96-8[1][2][3][4][5]

4-Ethyltoluene is an organic compound classified as a substituted aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a methyl group and an ethyl group at the para (1 and 4) positions.

Synonyms

The compound is known by several alternative names in scientific literature and commercial databases. These include:

- 1-Ethyl-4-methylbenzene[1][2][4]
- p-Ethyltoluene[1][2][3]
- 1-Methyl-4-ethylbenzene[1][3]



- 4-Methylethylbenzene[1][3]
- p-Ethylmethylbenzene[1][3][4]
- Benzene, 1-ethyl-4-methyl-[1][2][3]
- Toluene, p-ethyl-[1][2]
- 4-AETHYLTOLUOL[1]
- 4-Ethyltoluol[1][2]
- 4-etiltolueno[1][2]
- NSC 74177[1][2]
- EINECS 210-761-2[1]

Physicochemical Data

A summary of key quantitative data for **4-ethyltoluene** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C9H12	[1][2][5]
Molecular Weight	120.19 g/mol	[1][4][5]
CAS Number	622-96-8	[1][2][3][4][5]
EC Number	210-761-2	[4]
Melting Point	-62 °C	[5]
Boiling Point	162 °C (lit.)	[4][5]
Density	0.861 g/mL at 25 °C (lit.)	[4][5]
Refractive Index	n20/D 1.495 (lit.)	[5]
Flash Point	98 °F	[5]
Autoignition Temperature	887 °F	[4][5]
Water Solubility	94.9 mg/L (experimental)	[2][5]
LogP	3.63	[1]

Experimental Protocols

Detailed methodologies for key experiments involving **4-ethyltoluene** are crucial for reproducibility and further investigation.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of **4-ethyltoluene**.[1]

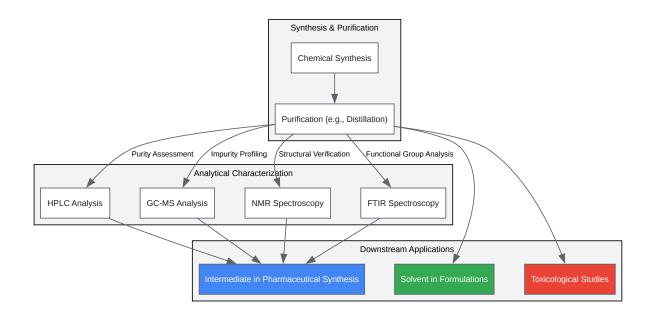
- Column: Newcrom R1, a reverse-phase column with low silanol activity.[1]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1]
- Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, phosphoric acid should be substituted with formic acid in the mobile phase.[1]



- UPLC Applications: For faster analysis, columns with smaller particle sizes (e.g., 3 μm) are available.[1]
- Applications: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1]

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the analysis and application of **4-ethyltoluene** in a research context.



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Caption: A workflow diagram illustrating the synthesis, analysis, and application of **4-ethyltoluene**.

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